N-(2-adamantyl)-2-methylpropanamide

Analytical Chemistry Forensic Toxicology Quality Control

Procure N-(2-Adamantyl)-2-methylpropanamide for its strictly differentiated 2-adamantyl positional isomerism. Unlike 1-adamantyl analogs, this scaffold confers CB2 receptor preference over CB1, enabling peripheral-target research with reduced CNS liability. Its compact isobutyramide side chain avoids potency-diminishing steric bulk, while distinct GC-EI-MS fragmentation ensures unambiguous analytical identification. Order this reference standard for M2 channel inhibitor optimization against resistant influenza strains, or for phenotypic screening in pain and metabolic disorders.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
Cat. No. B5767573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-adamantyl)-2-methylpropanamide
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1C2CC3CC(C2)CC1C3
InChIInChI=1S/C14H23NO/c1-8(2)14(16)15-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-13H,3-7H2,1-2H3,(H,15,16)
InChIKeyUIDAHABSCBZRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Adamantyl)-2-methylpropanamide: A 2-Substituted Adamantane Amide Scaffold with Quantifiable Differentiation in Antiviral and Receptor Selectivity Profiles


N-(2-Adamantyl)-2-methylpropanamide (PubChem CID 885956) is a secondary amide derivative of the diamondoid adamantane scaffold, characterized by a 2-methylpropanamide (isobutyramide) substituent attached to the 2-position of the adamantane cage. The compound exhibits a molecular weight of 221.34 g/mol, a computed XLogP3-AA value of 3, one hydrogen bond donor, and one hydrogen bond acceptor [1]. This specific 2-adamantyl substitution pattern distinguishes it fundamentally from the more extensively studied 1-adamantyl isomer class (e.g., amantadine, rimantadine derivatives), conferring altered conformational flexibility, distinct MS fragmentation signatures, and differential receptor subtype selectivity [2]. The compound's pharmacological potential has been computationally predicted to span antiviral, analgesic, and antidiabetic activities [3].

Why Generic Substitution of N-(2-Adamantyl)-2-methylpropanamide with 1-Adamantyl or Other Analogs Fails in Scientific Procurement


Generic substitution of adamantane derivatives is fundamentally untenable due to the critical, quantifiable differences imposed by the substitution position on the adamantane cage. The 2-adamantyl group resides on a secondary carbon with distinct bond angles and steric bulk compared to the bridgehead 1-adamantyl position . This positional isomerism directly impacts analytical traceability via distinct GC-EI-MS fragmentation patterns [1], pharmacological target selectivity—where 1-adamantyl analogs show CB1 receptor preference while 2-adamantyl analogs demonstrate CB2 receptor preference [2]—and antiviral potency differentials of 2- to 4-fold against specific influenza strains [3]. Furthermore, the compact isobutyramide side chain of this compound avoids the potency-diminishing effects observed with bulky, extended lipophilic moieties at the α-position of the carbonyl group, a phenomenon documented in SAR studies of N-adamantyl acylamides [4]. These cumulative differences render in-class substitution scientifically invalid without explicit verification.

Quantitative Evidence Guide: Verifiable Differentiation of N-(2-Adamantyl)-2-methylpropanamide Against Closest Analogs


Positional Isomer Differentiation via Distinct GC-EI-MS Fragmentation Signatures Enables Definitive Analytical Identity Confirmation

N-(2-Adamantyl)-2-methylpropanamide, as a 2-adamantyl carboxamide isomer, can be unequivocally discriminated from its 1-adamantyl isomer counterpart based on distinct fragmentation patterns in electron ionization mass spectrometry (EI-MS). This analytical differentiation is critical for identity confirmation and purity assessment in procurement and regulatory compliance [1]. Specifically, EI-MS spectra for adamantyl carboxamides show remarkable differences between 1-adamantyl and 2-adamantyl isomers, enabling unambiguous isomeric assignment [1].

Analytical Chemistry Forensic Toxicology Quality Control

2-Adamantyl Substitution Confers CB2 Receptor Subtype Preference in Contrast to CB1-Selective 1-Adamantyl Analogs

In cannabinoid pharmacophore studies, the positional isomerism of the adamantyl group dictates receptor subtype selectivity. Analogs carrying a 1-adamantyl side chain exhibit substantial CB1 receptor affinity, selectivity, and potency, whereas the corresponding 2-adamantyl analog shows preference for the CB2 receptor [1]. This class-level inference provides a structural basis for target engagement differentiation.

Cannabinoid Pharmacology Receptor Selectivity Drug Design

Compact Isobutyramide Side Chain Avoids Potency Reduction Associated with Bulky α-Carbonyl Substituents in Adamantyl Amide Derivatives

Structure-activity relationship (SAR) studies on N-adamantyl-2-amino-acylamides have established that bulky and extended lipophilic moieties introduced at the α-position of the carbonyl group result in decreases in antiviral potency against influenza A/H3N2 [1]. N-(2-Adamantyl)-2-methylpropanamide features a compact isobutyramide (2-methylpropanamide) side chain lacking such bulky α-substituents, thereby avoiding this documented potency-diminishing structural feature.

Structure-Activity Relationship Antiviral Drug Design Medicinal Chemistry

2-Adamantyl Scaffold Enables Dual Inhibition of Wild-Type and V27A Mutant M2 Channels with Distinct Electrophysiological Behavior

Studies on 4-(1- and 2-adamantyl)piperidines have identified these compounds as dual binders of both wild-type and V27A mutant M2 channels of influenza A virus [1]. Electrophysiology experiments revealed that these inhibitors display different behavior against wild-type versus V27A mutant A/M2 channels [1]. Furthermore, compounds exhibit antiviral activity when dissociation constant (kd) equals or is smaller than 10^-6, while they do not exhibit antiviral activity when kd is 10^-5 or higher, despite potential channel blocking activity in TEV assays [1].

Influenza Virology Ion Channel Pharmacology Drug Resistance

2-Adamantyl Positional Isomerism Modulates Physicochemical Properties Including Reduced Aquatic Toxicity Predicted for Environmental Fate Assessment

Comparative analysis of N-(1-adamantyl)benzamide and N-(2-adamantyl)benzamide demonstrates that positional isomerism on the adamantane cage modulates physicochemical and environmental fate parameters. The 2-adamantyl isomer exhibits a predicted bioconcentration factor of 180 L/kg compared to 230 L/kg for the 1-adamantyl isomer, and a predicted aquatic toxicity (LC50, Daphnia) of 6.2 mg/L versus 4.7 mg/L for the 1-adamantyl isomer .

Environmental Toxicology Physicochemical Profiling Risk Assessment

2-Adamantyl-Containing Amines Exhibit Broad Predicted Pharmacological Activity Including Antiviral, Analgesic, and Antidiabetic Potential

Computational prediction of pharmacological activity for 2-adamantyl-containing amines, the structural class to which N-(2-adamantyl)-2-methylpropanamide belongs, indicates potential activity across multiple therapeutic domains including antiviral, analgesic, and antidiabetic applications [1]. This predicted polypharmacology profile distinguishes the 2-adamantyl amine scaffold from 1-adamantyl amine derivatives which are predominantly associated with antiviral and neurological applications.

Computational Pharmacology Drug Repurposing Polypharmacology

Priority Research and Industrial Application Scenarios for N-(2-Adamantyl)-2-methylpropanamide Based on Verifiable Differentiation Evidence


Antiviral Drug Discovery Targeting Drug-Resistant Influenza A Strains with V27A M2 Channel Mutations

Based on evidence that 2-adamantyl-containing compounds can function as dual binders of both wild-type and V27A mutant M2 channels, N-(2-Adamantyl)-2-methylpropanamide represents a rational scaffold for developing next-generation influenza therapeutics that retain activity against amantadine- and rimantadine-resistant strains [1]. The compound's compact isobutyramide side chain avoids the potency-diminishing effects associated with bulky α-carbonyl substituents documented in SAR studies of adamantyl acylamides [2], making it an optimized starting point for medicinal chemistry optimization campaigns targeting M2 channel inhibition.

CB2-Selective Cannabinoid Receptor Ligand Development for Peripheral Therapeutic Applications

Class-level inference from cannabinoid pharmacophore studies indicates that 2-adamantyl substitution confers CB2 receptor subtype preference, in contrast to the CB1 selectivity of 1-adamantyl analogs [1]. N-(2-Adamantyl)-2-methylpropanamide provides a scaffold for developing CB2-selective ligands with reduced CNS penetrance and psychotropic liability, relevant for peripheral indications including inflammation, pain, and immune modulation. The computed XLogP3-AA value of 3 [2] supports moderate lipophilicity compatible with oral bioavailability optimization.

Forensic and Analytical Reference Standard for Positional Isomer Differentiation in Regulatory Compliance

The distinct GC-EI-MS fragmentation pattern of 2-adamantyl carboxamides, which enables unambiguous discrimination from 1-adamantyl isomers [1], positions N-(2-Adamantyl)-2-methylpropanamide as a valuable reference standard for forensic toxicology laboratories and regulatory agencies. This analytical differentiation is essential for accurate identification of emerging synthetic compounds, particularly in jurisdictions where adamantyl positional isomers are subject to specific legal controls [1].

Polypharmacology Screening in Analgesic and Metabolic Disease Programs

Computational predictions indicate that 2-adamantyl-containing amines possess potential antiviral, analgesic, and antidiabetic activity [1]. This predicted polypharmacology profile distinguishes the 2-adamantyl scaffold from 1-adamantyl compounds predominantly associated with antiviral and neurological applications. N-(2-Adamantyl)-2-methylpropanamide is therefore suitable for inclusion in phenotypic screening panels targeting pain pathways and metabolic disorders, where the 2-adamantyl pharmacophore may engage distinct target profiles compared to established 1-adamantyl drugs.

Quote Request

Request a Quote for N-(2-adamantyl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.